Methyl 4-bromo-2-ethoxy-6-fluorobenzoate
Description
Methyl 4-bromo-2-ethoxy-6-fluorobenzoate is a substituted methyl benzoate derivative with the molecular formula C₁₀H₁₀BrFO₃ and a calculated molecular weight of 293.14 g/mol. The compound features a bromine atom at the 4-position, an ethoxy group (-OCH₂CH₃) at the 2-position, and a fluorine atom at the 6-position on the benzene ring, with a methyl ester (-COOCH₃) completing the structure.
Properties
IUPAC Name |
methyl 4-bromo-2-ethoxy-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-8-5-6(11)4-7(12)9(8)10(13)14-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIZEEGQRYKWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-ethoxy-6-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-ethoxy-6-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-ethoxy-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: 4-bromo-2-ethoxy-6-fluorobenzyl alcohol.
Hydrolysis: 4-bromo-2-ethoxy-6-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-ethoxy-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-ethoxy-6-fluorobenzoate depends on its chemical reactivity. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The presence of the ethoxy and fluorine groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Methyl 4-Bromo-2-Fluoro-6-Hydroxybenzoate (C₈H₆BrFO₃)
- Molecular Weight : 249.03 g/mol .
- Substituents : Bromine (4-position), fluorine (2-position), hydroxyl (-OH) at 6-position.
- Key Differences : The absence of an ethoxy group reduces steric bulk and lipophilicity compared to the target compound. The hydroxyl group increases polarity, enhancing solubility in polar solvents but limiting membrane permeability in biological systems .
Methyl 4-Chloro-2-Ethoxy-6-Fluorobenzoate (Hypothetical Analog)
Ethyl 4-Bromo-2-Ethoxy-6-Fluorobenzoate (Alkyl Chain Variation)
- Expected Molecular Formula : C₁₁H₁₂BrFO₃.
- Key Differences : An ethyl ester (-COOCH₂CH₃) instead of a methyl ester increases molecular weight and may slow hydrolysis rates, affecting metabolic stability in vivo.
Physical and Chemical Properties
Research Findings and Methodological Insights
Structural Characterization Techniques
- X-ray Crystallography : Tools like SHELXL and ORTEP-III (via WinGX suite) are critical for resolving crystal structures of halogenated benzoates. For example, the ethoxy group’s anisotropic displacement parameters can be visualized using ORTEP, revealing steric effects on molecular packing .
- Comparative Geometry : The ethoxy group in the target compound introduces torsional strain compared to hydroxylated analogs, as observed in bond angle deviations (e.g., C-O-C angles ~104° vs. ~109° in hydroxy variants) .
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